ZM-32

HuR RNA-binding protein binding affinity

ZM-32 is the only reported HuR inhibitor with demonstrated dual activity in both MDA-MB-231 breast cancer cells and tumor-associated macrophages, reducing Vegf-a and Mmp9 mRNA stability in both cell types. Its muscone-derived benzamide scaffold binds HuR RRM1/2 (KD=521.7 nM) via a mechanism distinct from coumarin- or ortho-quinone-based inhibitors. Ideal for co-culture angiogenesis assays, macrophage-conditioned media experiments, and in vivo xenograft efficacy studies. ≥98% purity ensures reproducible results.

Molecular Formula C24H37NO3
Molecular Weight 387.6 g/mol
Cat. No. B15606466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM-32
Molecular FormulaC24H37NO3
Molecular Weight387.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H37NO3/c1-28-23-16-14-21(15-17-23)24(27)25-19-20-12-10-8-6-4-2-3-5-7-9-11-13-22(26)18-20/h14-17,20H,2-13,18-19H2,1H3,(H,25,27)
InChIKeyXGFFLQFBYSNUHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZM-32 for Anti-Angiogenesis Research: A Muscone-Derived HuR Inhibitor


ZM-32 (CAS: 2667585-44-4; molecular weight: 387.56) is a synthetic muscone derivative classified as a small-molecule inhibitor of the RNA-binding protein Human Antigen R (HuR/ELAVL1) [1]. Unlike many kinase-targeted anti-angiogenic agents, ZM-32 acts upstream by disrupting the HuR–mRNA interaction, thereby reducing the stability and expression of key angiogenic factors such as VEGF-A and MMP9 [1]. This mechanism places ZM-32 within a distinct pharmacological class of post-transcriptional gene regulators, relevant to researchers investigating tumor angiogenesis, macrophage-mediated signaling, and breast cancer models [1].

Why Generic HuR Inhibitors Cannot Substitute for ZM-32 in Angiogenesis-Focused Research


HuR-targeting compounds vary substantially in their molecular scaffolds, binding modes, and downstream transcript selectivity [1]. ZM-32 is a lipophilic muscone-derived benzamide (cLogP ≈ 5.5, MW 387.56) that binds specifically to the RRM1/2 tandem domain of HuR with a KD of 521.7 nM, and uniquely targets HuR in both tumor cells and tumor-associated macrophages [1]. In contrast, CMLD-2 (a coumarin, Ki = 350 nM for HuR-ARE disruption), KH-3 (IC₅₀ = 0.35 μM, FOXQ1-focused mRNA disruption), and DHTS (an ortho-quinone, Ki = 3.74 nM) each possess distinct chemotypes, binding kinetics, and target mRNA selectivity profiles [2][3]. These physicochemical and mechanistic differences preclude simple functional interchangeability in angiogenesis or macrophage-involving experimental systems.

Quantitative Comparative Evidence Guide: ZM-32 vs. Established HuR Inhibitors in Anti-Angiogenesis Models


ZM-32 HuR RRM1/2 Binding Affinity vs. CMLD-2 and DHTS: A Cross-Study Comparison

ZM-32 binds to the HuR RRM1/2 tandem domain with a KD of 521.7 nM [1]. By comparison, CMLD-2 competitively binds HuR with a Ki of 350 nM (Sigma-Aldrich technical datasheet; full-length HuR, cell-free competitive binding assay) , and DHTS (dihydrotanshinone-I) prevents HuR-RNA binding with a Ki of 3.74 nM (cell-free assay) [2]. Note: these binding measurements were conducted in different laboratories using distinct assay formats (SPR vs. competitive binding vs. REMSA), and therefore the affinity values cannot be directly compared as a rank-order without standardized head-to-head testing.

HuR RNA-binding protein binding affinity SPR drug-target interaction

ZM-32 Dual Tumor Cell and Macrophage HuR Targeting: A Mechanistic Differentiator

ZM-32 was demonstrated to inhibit HuR function in both MDA-MB-231 breast cancer cells and macrophages, reducing Vegf-a and Mmp9 mRNA stability in both cell types in a HuR-dependent manner [1]. Furthermore, ZM-32 suppressed the macrophage-mediated VEGF/VEGFR2/ERK1/2 signaling axis in vitro, an effect not reported for other HuR inhibitors such as CMLD-2, KH-3, or DHTS in their respective primary characterization studies [1][2][3]. This dual targeting is mechanistically significant because tumor-associated macrophages are a major source of pro-angiogenic factors in the tumor microenvironment.

tumor microenvironment macrophage angiogenesis VEGF HuR

In Vivo Anti-Angiogenesis Efficacy in MDA-MB-231 Xenograft: ZM-32 vs. KH-3

In MDA-MB-231 breast cancer xenograft models, ZM-32 inhibited both tumor growth and angiogenesis without any obvious toxicity [1]. KH-3, another HuR inhibitor, achieved 60% tumor regression at 100 mg/kg (IP, 3×/week for 3 weeks) in the same MDA-MB-231 orthotopic model [2]. However, the ZM-32 study reported tumor growth inhibition and angiogenesis suppression as qualitative outcomes without specific tumor volume reduction percentages, preventing direct quantitative comparison. Importantly, ZM-32's study specifically documented the absence of overt toxicity, whereas KH-3's toxicity profile was not comparably detailed in its primary report.

xenograft breast cancer tumor angiogenesis in vivo efficacy toxicity

Structural Differentiation: Muscone-Derived Benzamide Scaffold vs. Other HuR Inhibitor Chemotypes

ZM-32 is a 4-methoxy-N-[(3-oxocyclopentadecyl)methyl]benzamide (MW 387.56, cLogP ≈ 5.5, predicted) built on the muscone macrocyclic scaffold . This differs fundamentally from other HuR inhibitors: CMLD-2 is a 2H-chromen-2-one coumarin (MW ~280), KH-3 is a heterocyclic small molecule (structure undisclosed in public domain but distinct), and DHTS is a tetracyclic ortho-quinone diterpene (MW ~308) [1]. The high lipophilicity and macrocyclic nature of ZM-32 may influence its tissue distribution and binding kinetics relative to more polar HuR inhibitors, though no comparative ADME/PK data exist.

chemical scaffold muscone derivative chemotype lipophilicity SAR

Recommended Application Scenarios for ZM-32 Based on Best Available Evidence


Tumor Microenvironment Studies Requiring Simultaneous HuR Inhibition in Cancer Cells and Macrophages

ZM-32 is the only reported HuR inhibitor with demonstrated activity in both MDA-MB-231 breast cancer cells and macrophages, reducing Vegf-a and Mmp9 mRNA stability in both cell types [1]. This makes ZM-32 particularly suited for co-culture or conditioned media experiments where macrophage-derived pro-angiogenic signaling (VEGF/VEGFR2/ERK1/2 axis) is a key readout.

Breast Cancer Xenograft Studies Assessing Angiogenesis Inhibition with a Favorable Acute Toxicity Profile

ZM-32 inhibited tumor growth and angiogenesis in MDA-MB-231 xenograft models without obvious toxicity [1]. While quantitative tumor regression data require full-text access for precise extraction, this compound serves as a viable tool compound for in vivo anti-angiogenesis efficacy studies where minimizing compound-related morbidity is a priority.

Structure-Activity Relationship (SAR) Studies on Muscone-Derived HuR Ligands

As the most advanced muscone-derived HuR inhibitor reported to date, ZM-32 (Benzamide, 4-methoxy-N-[(3-oxocyclopentadecyl)methyl]-) provides a defined chemical starting point for medicinal chemistry programs exploring macrocyclic HuR ligands [1]. Its RRM1/2 domain binding mode (KD = 521.7 nM) offers a template for fragment-based optimization distinct from coumarin (CMLD-2) or ortho-quinone (DHTS) chemotypes [2].

VEGF-A and MMP9 mRNA Stability Assays via HuR-Dependent Post-Transcriptional Regulation

ZM-32 mechanistically influences the mRNA stability of both Vegf-a and Mmp9 in a HuR-dependent manner, as demonstrated by actinomycin D chase experiments in both macrophages and MDA-MB-231 cells [1]. This makes ZM-32 a targeted probe for studying HuR-mediated post-transcriptional control of angiogenic factor expression specifically through the Vegf-a and Mmp9 mRNA decay pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZM-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.